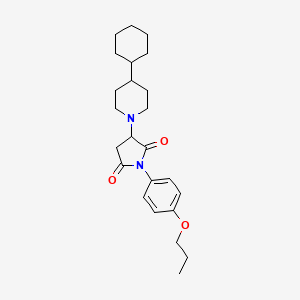![molecular formula C20H14N8O2 B11051453 5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is a complex organic compound characterized by its unique structure, which includes two tetrazole rings connected via a benzene ring through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene-1,3-diol, is reacted with phenyl isocyanate to form 1,3-bis(phenylcarbamoyloxy)benzene.
Cyclization to Tetrazole Rings: The intermediate is then subjected to cyclization using sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.
Substitution: The ether linkages and phenyl rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as high thermal stability and energetic performance.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole rings can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists.
Industry
In the industrial sector, this compound is investigated for its use in the production of high-energy materials, such as explosives and propellants
Mecanismo De Acción
The mechanism by which 5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity through competitive binding. The tetrazole rings can form hydrogen bonds and electrostatic interactions with the target molecules, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-[ethene-1,2-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with an ethene linkage instead of a benzene ring.
5,5’-[methane-1,1-diylbis(oxy)]bis(1-phenyl-1H-tetrazole): Similar structure but with a methane linkage.
Uniqueness
5,5’-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole) is unique due to its benzene linkage, which provides greater rigidity and stability compared to its analogs with ethene or methane linkages. This structural feature enhances its thermal stability and makes it more suitable for high-energy applications.
Propiedades
Fórmula molecular |
C20H14N8O2 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
1-phenyl-5-[3-(1-phenyltetrazol-5-yl)oxyphenoxy]tetrazole |
InChI |
InChI=1S/C20H14N8O2/c1-3-8-15(9-4-1)27-19(21-23-25-27)29-17-12-7-13-18(14-17)30-20-22-24-26-28(20)16-10-5-2-6-11-16/h1-14H |
Clave InChI |
NZIPGRQWQYIFCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC(=CC=C3)OC4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)

![4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B11051429.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)
![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11051470.png)

